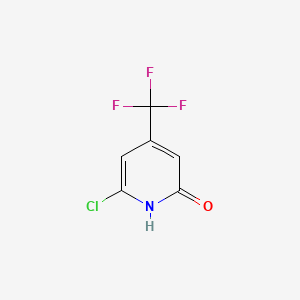

6-Chloro-4-(trifluoromethyl)pyridin-2-ol

Beschreibung

Significance of Pyridine (B92270) Derivatives as Versatile Intermediates

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds. Pyridine derivatives are fundamental building blocks in the synthesis of a wide array of products, from life-saving drugs to advanced crop protection agents. cnreagent.comnih.gov Their prevalence stems from the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and the spatially distinct vectors its carbon atoms provide for further functionalization. nih.gov Halopyridines, in particular, are key synthetic intermediates, as the carbon-halogen bond serves as a versatile handle for a multitude of cross-coupling reactions, enabling the construction of more complex molecular architectures. cnreagent.comgoogle.com The development of efficient methods for producing these intermediates is a significant area of research, driving innovation in both academic and industrial laboratories. langwaychem.comchemscene.com

Strategic Role of Halogen and Trifluoromethyl Moieties in Modulating Chemical Properties

The introduction of specific functional groups is a key strategy in drug design and the development of active chemical ingredients. ambeed.com Halogens, like chlorine, and the trifluoromethyl (-CF3) group are particularly important for their ability to fine-tune the physicochemical properties of a parent molecule.

The trifluoromethyl group is a small, yet powerfully electron-withdrawing substituent. researchgate.netchemdict.com Its high electronegativity and metabolic stability make it a valuable addition to molecular scaffolds. researchgate.net It is often used to increase a compound's lipophilicity, which can improve its absorption and transport in biological systems. researchgate.net Furthermore, the -CF3 group can enhance binding affinity to biological targets and is often used as a bioisostere for methyl or chloro groups to improve steric and electronic characteristics or to protect a reactive site from metabolic degradation. chemdict.com

The chloro group , a halogen, also serves as a strong electron-withdrawing group. In synthetic chemistry, it is an excellent leaving group, making it invaluable for creating diverse analogs through nucleophilic substitution reactions. google.com Its presence on a pyridine ring can significantly alter the electronic distribution, influencing the reactivity of the entire molecule and providing a site for further chemical modification. google.comjst.go.jp

The combined presence of both chloro and trifluoromethyl groups on a pyridine ring, as seen in 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, creates a highly functionalized and reactive intermediate, offering multiple pathways for synthetic elaboration.

| Functional Group | Key Property Influence | Impact on Molecular Behavior |

|---|---|---|

| Chloro (Cl) | Electron-withdrawing; Good leaving group | Increases acidity of nearby protons; provides a reactive site for nucleophilic substitution and cross-coupling reactions. google.com |

| Trifluoromethyl (CF₃) | Strongly electron-withdrawing; High lipophilicity; Metabolic stability | Enhances binding affinity, metabolic resistance, and membrane permeability. researchgate.netchemdict.com |

Overview of Research Trajectories for 6-Chloro-4-(trifluoromethyl)pyridin-2-ol

Research on 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, which exists in tautomeric equilibrium with 6-chloro-4-(trifluoromethyl)-1H-pyridin-2-one, positions it primarily as a valuable chemical intermediate rather than an end-product. ambeed.com Its investigation is linked to the broader effort to create libraries of functionalized building blocks for agrochemical and pharmaceutical discovery programs. nih.govgoogle.com

The compound's structure is of significant interest to synthetic chemists. The hydroxyl (or oxo) group at the 2-position, the chlorine atom at the 6-position, and the trifluoromethyl group at the 4-position each offer distinct opportunities for chemical modification. For instance, the hydroxyl group can be alkylated or used in coupling reactions, while the chlorine atom is susceptible to displacement.

While specific, large-scale applications of this exact molecule are not extensively detailed in publicly available research, its utility can be inferred from the applications of its close structural relatives. For example, trifluoromethylpyridines are key components in numerous commercial herbicides and insecticides. nih.govchemscene.com A patent for the synthesis of the related compound, 2-chloro-4-(trifluoromethyl)pyridine (B1345723), highlights its importance as an intermediate for herbicides. Therefore, the research trajectory for 6-Chloro-4-(trifluoromethyl)pyridin-2-ol is focused on its role in facilitating the synthesis of new, potentially patentable active ingredients in these sectors.

| Property | Value | Source |

|---|---|---|

| CAS Number | 34486-07-2 | cnreagent.comambeed.com |

| Molecular Formula | C₆H₃ClF₃NO | ambeed.com |

| Molecular Weight | 197.54 g/mol | ambeed.com |

| Synonym | 6-chloro-4-(trifluoromethyl)-1H-pyridin-2-one | ambeed.com |

| Melting Point | 101-103 °C | cnreagent.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOPIRBGKBVIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607398 | |

| Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-11-3 | |

| Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies

Laboratory-Scale Synthetic Routes to 6-Chloro-4-(trifluoromethyl)pyridin-2-ol

The construction of the 6-Chloro-4-(trifluoromethyl)pyridin-2-ol scaffold in a laboratory setting can be achieved by forming the pyridine (B92270) ring from acyclic precursors or by modifying a pre-existing pyridine or pyridone ring. Key strategies include substitution reactions, building the heterocyclic ring system through cyclization, and the direct introduction of the trifluoromethyl group.

Nucleophilic and Electrophilic Substitution Reactions on Pyridine Rings

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of a powerful electron-withdrawing trifluoromethyl (-CF3) group. nih.govnih.gov This electronic property makes the ring susceptible to nucleophilic attack, particularly at positions 2 and 4 (ortho and para to the nitrogen atom). chemrxiv.org Consequently, a common synthetic approach involves the nucleophilic aromatic substitution (SNAr) on a suitably pre-functionalized pyridine.

For instance, a synthetic pathway could commence with a pyridine ring already containing the trifluoromethyl group at position 4. A subsequent reaction could involve the introduction of a chloro group and a hydroxyl or precursor group via nucleophilic substitution. The strong electron-withdrawing nature of the -CF3 group facilitates such reactions. nih.gov Conversely, electrophilic substitution on the trifluoromethylated pyridine ring is more challenging due to the ring's deactivation, but specialized methods can achieve this. chemrxiv.org

Activation of the pyridine ring can also facilitate substitution. For example, the formation of N-methylpyridine quaternary ammonium (B1175870) salts enhances the ring's susceptibility to nucleophilic attack, enabling regioselective C–H functionalization. acs.orgresearchgate.net While not a direct synthesis of the title compound, this principle of activating the ring for nucleophilic addition is a cornerstone of pyridine chemistry.

Multi-Component Cyclization Approaches for Trifluoromethylated Pyridones

An alternative and powerful strategy for constructing the pyridinone core is through cyclocondensation reactions, where the ring is built from acyclic, trifluoromethyl-containing building blocks. nih.gov This approach offers high convergence, allowing for the rapid assembly of complex structures. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form the product, are particularly efficient. beilstein-journals.orgnih.gov

A general approach involves the cyclization of a trifluoromethyl-containing precursor, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with other components to form the substituted pyridone ring. nih.gov For example, cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles represents a modern and regioselective method for creating α-trifluoromethylated pyridines, which can be precursors to the desired pyridin-2-ol. nih.govbohrium.com

Below is a table summarizing representative cyclization strategies for related structures.

| Precursors | Reagents/Catalyst | Product Type | Reference |

| Trifluoromethylated Diyne, Nitrile | CoCl2(phen), Zn, ZnBr2 | α-Trifluoromethylated Pyridine | nih.gov |

| 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, Terminal Alkyne, tert-butylamine | Microwave, Sonogashira coupling conditions | Pyrazolo[4,3-c]pyridines | beilstein-journals.orgnih.gov |

| Ketoxime Acetates, Hexafluoroacetylacetone | NH4I, Na2S2O4 | 4,6-bis(trifluoromethyl)pyridines | orgsyn.org |

Strategies for Direct Introduction of Trifluoromethyl Groups

Developing methods to directly install a trifluoromethyl group onto a heterocycle is a major focus of modern synthetic chemistry. These "late-stage" functionalizations are highly desirable as they can modify complex molecules without requiring a complete de novo synthesis. nih.gov

Several strategies exist for the direct trifluoromethylation of pyridones and related N-heteroarenes. These include:

Radical Trifluoromethylation : Light-mediated methods using reagents like Langlois' reagent (sodium trifluoromethanesulfinate, CF3SO2Na) can generate trifluoromethyl radicals that add to the pyridone ring. These reactions can often proceed without a photocatalyst or oxidant. nih.govacs.org

Electrophilic Trifluoromethylation : Reagents such as Togni reagents (hypervalent iodine compounds) can deliver a "CF3+" equivalent to a nucleophilic site on the pyridine ring. chemrxiv.orgresearchgate.net The nucleophilicity of the ring can be enhanced through methods like hydrosilylation to form enamine-like intermediates, which then react with the electrophilic trifluoromethylating agent. researchgate.netacs.orgnih.govelsevierpure.com

Nucleophilic Trifluoromethylation : Using sources like trifluoroacetic acid (TFA) in the presence of an activator like silver carbonate can achieve direct C-H trifluoromethylation, potentially through a nucleophilic mechanism. acs.orgresearchgate.net

The choice of method often depends on the specific electronic properties and substitution pattern of the starting pyridine or pyridone.

Industrial Production Methods and Process Optimization

On an industrial scale, the synthesis of trifluoromethylpyridines prioritizes cost, safety, and efficiency. The most common industrial routes often involve halogen-exchange (HALEX) reactions and vapor-phase catalysis, starting from readily available materials like picolines (methylpyridines). nih.gov

A prevalent industrial method involves the chlorination and subsequent fluorination of a methylpyridine precursor. nih.gov For instance, 2-methylpyridine (B31789) can undergo deep chlorination to produce 2-chloro-6-(trichloromethyl)pyridine. google.comagropages.com This intermediate is then subjected to fluorination, often using hydrogen fluoride (B91410) (HF) under pressure and high temperature, sometimes in the presence of a metal halide catalyst, to convert the -CCl3 group to a -CF3 group. google.comgoogle.com

Key aspects of industrial process optimization include:

Catalyst Selection : Vapor-phase reactions often employ transition metal-based catalysts, such as iron fluoride, to facilitate simultaneous chlorination and fluorination at high temperatures (>300°C). nih.gov

Reaction Conditions : Controlling temperature, pressure, and molar ratios of reactants is crucial for maximizing yield and minimizing the formation of multi-chlorinated by-products. nih.govgoogle.com

The table below outlines common industrial transformations for producing key trifluoromethylpyridine intermediates.

| Starting Material | Key Transformation | Product | Reference |

| 3-Picoline | Vapor-phase chlorination/fluorination | 2-Chloro-5-(trifluoromethyl)pyridine | nih.gov |

| (Trichloromethyl)pyridine compound | Liquid-phase fluorination with HF | (Trifluoromethyl)pyridine compound | google.com |

| 2-Chloro-6-(trichloromethyl)pyridine | High-pressure fluorination | 2-Fluoro-6-(trifluoromethyl)pyridine | google.com |

Derivatization and Functionalization Techniques for Related Pyridine Structures

6-Chloro-4-(trifluoromethyl)pyridin-2-ol and its chemical relatives are valuable intermediates for creating more complex molecules, particularly in the agrochemical and pharmaceutical sectors. nih.govresearchgate.net The functional groups on the ring—the chloro, trifluoromethyl, and pyridinol moieties—provide multiple handles for further chemical modification.

Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the 6-position is activated by the electron-deficient ring system and is a prime site for SNAr reactions. It can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce new functional groups. nih.gov

O-Alkylation/Acylation : The pyridin-2-ol exists in tautomeric equilibrium with its 2-pyridone form. The oxygen atom can be functionalized through reactions like alkylation or acylation to form ether or ester derivatives, respectively.

Cross-Coupling Reactions : The chloro group can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, allowing for the attachment of aryl, alkyl, or amino groups.

C-F Bond Functionalization : While challenging, recent advances have enabled the selective defluorinative functionalization of trifluoromethyl groups, allowing for the conversion of a C-F bond into other functionalities. researchgate.net

These derivatization techniques allow chemists to use trifluoromethylated pyridines as scaffolds to build a diverse library of compounds for screening and development in various applications. nih.gov

Reactivity Profile and Mechanistic Investigations

Influence of Substituents on the Electronic and Steric Properties of the Pyridine (B92270) Core

The unique arrangement of the chloro, hydroxyl, and trifluoromethyl groups on the pyridine core establishes a distinct electronic landscape that governs the molecule's reactivity.

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong inductive effect stems from the high electronegativity of the three fluorine atoms. mdpi.com This potent electron-withdrawing nature significantly decreases the electron density of the pyridine ring, rendering it more susceptible to nucleophilic attack. nih.gov The Hammett constant for a para-CF₃ group is +0.54, quantitatively demonstrating its strong electron-withdrawing capability. nih.gov This deactivation of the aromatic system influences the reactivity of the other substituents and the ring itself. nih.gov

Table 1: Electronic Properties of the Trifluoromethyl Group

| Property | Value/Description | Reference |

|---|---|---|

| Electronegativity (Pauling Scale) | ~3.46 | nih.gov |

| Hammett Constant (σₚ) | +0.54 | nih.gov |

The reactivity of the hydroxyl (-OH) and chloro (-Cl) groups on the pyridine core is heavily influenced by the presence of the trifluoromethyl group and their positions on the ring. The 2-hydroxypyridine (B17775) moiety exists in a tautomeric equilibrium with its corresponding pyridin-2-one form. The electron-deficient nature of the ring, enhanced by the -CF₃ group, likely favors the pyridin-2-one tautomer. The hydroxyl/pyridone oxygen can act as a nucleophile or be deprotonated to form a pyridinolate anion.

Cross-Coupling Reactions and Advanced Functionalization

The presence of a halogen atom makes 6-Chloro-4-(trifluoromethyl)pyridin-2-ol an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. jocpr.comnih.gov

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. jocpr.comnih.gov The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly noteworthy for its versatility and functional group tolerance. libretexts.org Chloropyridines, especially those activated by electron-withdrawing groups, can effectively participate in these reactions. sumitomo-chem.co.jp For instance, derivatives of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine have been successfully subjected to Suzuki-Miyaura and Sonogashira couplings, demonstrating that the C-Cl bond can be selectively functionalized in the presence of a trifluoromethyl group. researchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridine ring. libretexts.org

Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivative | Arylboronic acid | Pd(0) catalyst | C-4 arylated product | researchgate.net |

Note: This table provides examples of related structures to illustrate the feasibility of the reaction.

The selective functionalization of the pyridine ring is crucial for the synthesis of complex molecules. nih.gov The presence of multiple reactive sites on 6-Chloro-4-(trifluoromethyl)pyridin-2-ol allows for a stepwise and controlled introduction of different functional groups. For example, late-stage functionalization strategies often involve the direct activation of C-H bonds or the transformation of existing substituents. nih.govberkeley.edu The chloro group can be displaced via SNAr reactions, while the hydroxyl group can be alkylated, acylated, or converted into a triflate to serve as a leaving group in another cross-coupling reaction. nih.gov This multi-faceted reactivity enables the diversification of the core structure, providing access to a library of derivatives for screening in drug discovery and agrochemical development. researchgate.netchemrxiv.org

Advanced Characterization and Structural Elucidation

Spectroscopic Methods for Structural Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule. For 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, ¹H NMR would identify the chemical environment of the protons on the pyridine (B92270) ring, while ¹³C NMR would provide information on the carbon skeleton. Key features to be expected in the spectra would include signals for the aromatic protons and carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents. Furthermore, ¹⁹F NMR would be used to confirm the presence of the trifluoromethyl group, typically showing a singlet.

Table 1: Predicted NMR Data for 6-Chloro-4-(trifluoromethyl)pyridin-2-ol

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H (ring) | 6.5 - 7.5 | Singlet, Singlet |

| ¹³C (ring) | 110 - 160 | Multiple signals |

| ¹³C (CF₃) | ~120 | Quartet (due to C-F coupling) |

Note: This table represents expected values and is not based on published experimental data.

Infrared (IR) and Raman Spectroscopy

Table 2: Expected Vibrational Frequencies for 6-Chloro-4-(trifluoromethyl)pyridin-2-ol

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol tautomer) | 3200-3600 (broad) |

| N-H Stretch (Amide tautomer) | 3100-3500 |

| C=O Stretch (Amide tautomer) | 1650-1700 |

| Aromatic C-H Stretch | 3000-3100 |

| C=C / C=N Ring Stretch | 1400-1600 |

| C-F Stretch | 1100-1300 (strong) |

Note: This table represents expected values and is not based on published experimental data.

Mass Spectrometry (LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), the molecular ion peak corresponding to the exact mass of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol (C₆H₃ClF₃NO) would be identified. High-resolution mass spectrometry (HRMS) would confirm the elemental formula. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing characteristic losses of groups like Cl or CF₃.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard for assessing the purity of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol. In a typical reverse-phase HPLC setup, the compound would be eluted from a C18 column using a mobile phase, such as a mixture of acetonitrile (B52724) and water. The purity is determined by the area of the main peak in the chromatogram relative to any impurity peaks. The retention time under specific conditions serves as a characteristic identifier for the compound.

Solid-State Characterization through X-ray Diffraction and Crystallography

For the analysis of the compound in its solid state, X-ray diffraction (XRD) is the definitive method. Single-crystal X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous confirmation of the molecular structure. This technique would reveal bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. Powder X-ray diffraction (PXRD) would be used to analyze the bulk crystalline form of the material.

Tautomerism and Conformational Stability Studies

6-Chloro-4-(trifluoromethyl)pyridin-2-ol can exist in two tautomeric forms: the pyridin-2-ol form and the pyridin-2(1H)-one form. The equilibrium between these two forms is a critical aspect of its chemistry. Spectroscopic studies, particularly NMR and IR, in different solvents can provide insights into which tautomer is predominant under various conditions. For instance, the presence of a broad O-H stretch in the IR spectrum would indicate the pyridinol form, whereas N-H and C=O stretches would confirm the pyridinone form. Computational studies are also frequently employed to calculate the relative energies and thermodynamic stability of the different tautomers and conformers.

Applications in Medicinal Chemistry and Bioactivity Studies

Design and Optimization of Bioactive Derivatives

The process of drug discovery often involves the systematic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. The 6-chloro-4-(trifluoromethyl)pyridin-2-ol structure is well-suited for such optimization.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. oncodesign-services.comspirochem.com For derivatives of 6-chloro-4-(trifluoromethyl)pyridin-2-ol, SAR investigations have been pivotal in identifying key structural features that govern their potency and selectivity.

A prominent example is the development of PI3K/mTOR inhibitors, where the 4-(trifluoromethyl)pyridin-2-amine moiety serves as a critical component. nih.govacs.org In the synthesis of the clinical candidate PQR309 (bimiralisib), a library of compounds was created by attaching various aryl moieties to a 4,6-dimorpholino-1,3,5-triazine core. nih.govacs.org SAR studies revealed that the 4-(trifluoromethyl)pyridin-2-amine group was particularly effective. The primary amine on the pyridine (B92270) ring is crucial for interacting with key amino acid residues in the ATP-binding site of the PI3K enzyme, such as Asp841 and Asp836 in PI3Kγ. nih.govacs.org

Further SAR exploration showed that exchanging the pyridine ring for a pyrimidine (B1678525) ring (creating a 4-(trifluoromethyl)pyrimidin-2-amine derivative) could be used to fine-tune the selectivity between PI3K and mTOR kinases. nih.govacs.org This illustrates that even subtle changes to the heterocyclic core can significantly alter the biological activity profile, highlighting the importance of the pyridine scaffold in guiding target interactions. nih.govacs.org General studies on pyridine derivatives confirm that the introduction of halogens and other functional groups significantly impacts their antiproliferative activity against various cancer cell lines. mdpi.com

Role of the Trifluoromethyl Group in Lipophilicity and Target Binding Affinity

The trifluoromethyl (CF3) group is a bioisostere of the methyl group but possesses vastly different electronic properties. mdpi.com Its inclusion in drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. mdpi.com

Lipophilicity: The CF3 group is one of the most lipophilic substituents used in drug design. mdpi.com This increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier. mdpi.com This property was a key consideration in the development of PQR309, where the CF3 group contributed to the compound's ability to penetrate the brain. nih.gov

Target Binding Affinity: The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent. mdpi.com This electronic nature can enhance interactions with biological targets through hydrogen bonding and electrostatic interactions. mdpi.com In the context of kinase inhibitors, the CF3 group on the pyridine ring of PQR309 was shown to significantly increase cellular potency and enzymatic targeting of PI3Kα. acs.org This enhancement is attributed to favorable interactions within the affinity binding pocket of the kinase. nih.govacs.org

Modulation of Bioavailability and Metabolic Stability through Structural Modifications

A key challenge in drug development is ensuring that a potent molecule can reach its target in the body and remain there long enough to exert its effect. This involves optimizing bioavailability and metabolic stability. Structural modifications to the 6-chloro-4-(trifluoromethyl)pyridin-2-ol scaffold have been shown to achieve these goals.

The development of PQR309 from a triazine core provides a clear example. The initial lead compound was optimized by introducing the 4-(trifluoromethyl)pyridin-2-amine moiety, which, in combination with the dimorpholine groups, resulted in a molecule with favorable pharmacokinetic properties, including good oral availability and the ability to cross the blood-brain barrier. nih.gov Similarly, a related compound, PQR530, which features a difluoromethyl group, was also designed for oral bioavailability and brain penetrance. nih.gov These examples demonstrate that the strategic use of the substituted pyridine scaffold is crucial for achieving desirable drug-like properties. The CF3 group itself contributes to enhanced metabolic stability due to the strength of the carbon-fluorine bond, which is resistant to metabolic cleavage by cytochrome P450 enzymes. mdpi.com

Therapeutic Applications and Efficacy Studies

Derivatives of 6-chloro-4-(trifluoromethyl)pyridin-2-ol have shown significant promise in preclinical and clinical studies, particularly in the fields of oncology and infectious diseases.

Anticancer Agents and Kinase Inhibition (e.g., PI3K/mTOR Inhibition)

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime target for anticancer drug development. nih.govsemanticscholar.org Several potent inhibitors of this pathway are based on the 4-(trifluoromethyl)pyridin-2-amine scaffold.

PQR309 (bimiralisib) is a potent, orally available, pan-class I PI3K inhibitor that also targets mTOR in a balanced manner. nih.govacs.org It was developed from a 4,6-dimorpholino-1,3,5-triazine core coupled with 6-chloro-4-(trifluoromethyl)pyridin-2-amine. nih.govacs.org PQR309 demonstrated efficacy in inhibiting proliferation across a range of tumor cell lines and was effective in a rat xenograft model, leading to its advancement into clinical trials for solid tumors and lymphomas. nih.gov The introduction of the C4-trifluoromethyl group was a key factor in achieving high cellular potency and the desired selectivity profile for PI3Kα over mTOR. acs.org

Another related compound, PQR530, is a dual PI3K/mTOR inhibitor designed for improved brain penetration. nih.gov It incorporates a (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine structure. PQR530 showed excellent potency and selectivity and was effective in preclinical in vivo models. nih.gov

The table below summarizes the inhibitory activities of PQR309 against various PI3K isoforms and mTOR.

| Compound | Target Kinase | Inhibitory Activity (Ki, nM) | Reference |

|---|---|---|---|

| PQR309 (Bimiralisib) | PI3Kα | 17 | acs.org |

| PI3Kβ | 57 | acs.org | |

| PI3Kδ | 41 | acs.org | |

| PI3Kγ | 23 | acs.org | |

| mTOR | 62 | acs.org |

Antimicrobial Properties against Microbial Strains

While direct studies on the antimicrobial activity of 6-chloro-4-(trifluoromethyl)pyridin-2-ol are limited, the structural motifs present in the molecule—a chlorinated pyridine ring and a trifluoromethyl group—are features of many known antimicrobial agents.

Influence of the Chloro Group: Chlorinated heterocyclic compounds often exhibit significant antimicrobial properties. researchgate.net For instance, studies on ring-chlorinated pyrimidines have demonstrated potent antifungal activity, with 2,4,5-trichloropyrimidine (B44654) being a particularly effective agent. nih.gov Similarly, various chlorinated pyridine and quinolone derivatives have been reported to possess antibacterial and antifungal activities. nih.govnih.gov The presence of a chlorine atom can alter the electronic distribution and lipophilicity of a molecule, enhancing its ability to disrupt microbial cell membranes or inhibit essential enzymes. researchgate.net

Influence of the Trifluoromethyl Group: The trifluoromethyl group has been incorporated into various scaffolds to create potent antimicrobial agents. Novel chalcones bearing a CF3 group have shown significant activity against both pathogenic bacteria (like Staphylococcus aureus and Escherichia coli) and fungi (Candida albicans and Aspergillus niger). mdpi.comnih.gov Furthermore, pyrazole (B372694) derivatives substituted with a CF3 group have demonstrated effectiveness against antibiotic-resistant Gram-positive bacteria, including MRSA. nih.gov In some coumarin (B35378) derivatives, the presence of a trifluoromethyl group was found to significantly increase antifungal activity. mdpi.com

Given that 6-chloro-4-(trifluoromethyl)pyridin-2-ol contains both a chloro-substituent and a trifluoromethyl group on a pyridine core, it is plausible that this compound and its derivatives could serve as a scaffold for the development of novel antibacterial and antifungal agents. researchgate.netresearchgate.net

Enzyme Inhibitory Activities

The structural motifs present in 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, such as the trifluoromethyl group, are known to play a role in the inhibition of several enzymes.

Urease: Research into urease inhibitors has highlighted the importance of electron-withdrawing groups for enhancing inhibitory potential. For instance, studies on imidazopyridine-oxazole derivatives have shown that analogues bearing strong electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (–NO2) exhibit superior urease inhibitory potentials compared to the standard drug thiourea. nih.gov One of the most active inhibitors in a studied series contained a 3-CF3 and a 5-NO2 group on the aryl ring, demonstrating excellent urease inhibition. nih.gov While direct studies on 6-Chloro-4-(trifluoromethyl)pyridin-2-ol as a urease inhibitor are not extensively documented, the presence of the -CF3 group suggests it could be a candidate for such activity.

EGFR: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. While there is no direct evidence of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol inhibiting EGFR, research on structurally related compounds is noteworthy. For example, a novel irreversible EGFR mutant kinase inhibitor, CHMFL-EGFR-202, incorporates a 3-chloro-4-(pyridin-2-ylmethoxy)phenyl moiety. nih.gov This inhibitor potently targets EGFR primary mutants and the drug-resistant L858R/T790M mutant. nih.gov

JAK2: The Janus kinase 2 (JAK2) is another significant target in the treatment of myeloproliferative neoplasms. Although no studies directly link 6-Chloro-4-(trifluoromethyl)pyridin-2-ol to JAK2 inhibition, research on other JAK2 inhibitors provides insights into potential binding mechanisms.

Antiviral Activity

The evaluation of novel compounds for antiviral properties is a continuous effort in the fight against viral diseases.

Influenza A: There is a constant search for new antiviral agents against influenza A virus. mdpi.comnih.gov While various compounds are being investigated, specific studies on the anti-influenza A activity of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol are not prominently reported in the available literature.

Coxsackie B3 virus: The Coxsackie B3 virus is another target for antiviral drug development. Currently, there is no available research that specifically investigates the antiviral activity of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol against this virus.

Analgesic Activity

The search for new analgesic agents is a critical area of pharmaceutical research. While some quinazolinone derivatives and 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues have shown significant analgesic effects in preclinical models, specific studies detailing the analgesic properties of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol are not found in the reviewed literature. researchgate.netresearchgate.net

Mechanisms of Biological Action

Understanding the mechanisms through which a compound exerts its biological effects is fundamental for drug development.

Interaction with Specific Molecular Targets and Hydrophobic Pockets

The interaction of small molecules with the active sites of enzymes is a key determinant of their inhibitory activity. In the context of urease inhibition, molecular docking studies of imidazopyridine-oxazole derivatives have revealed significant interactions within the enzyme's active site. nih.gov These interactions include pi-pi stacking, pi-pi T-shaped, and hydrogen bonding, which contribute to the potent inhibition observed with compounds containing electron-withdrawing groups like -CF3. nih.gov

Disruption of Cell Membranes and Inhibition of Metabolic Pathways

The metabolism of chlorinated and fluorinated pyridine derivatives has been a subject of investigation, primarily in the context of environmental science and toxicology. For instance, studies on the biodegradation of 3,5,6-trichloro-2-pyridinol (B117793) by Micrococcus luteus have identified hydrolytic-oxidative dechlorination and denitrification as possible metabolic pathways. researchgate.net Similarly, the metabolism of the experimental herbicide 6-chloro-2-trifluoromethylimidazo[4,5-b] pyridine has been explored. nih.gov However, specific research on how 6-Chloro-4-(trifluoromethyl)pyridin-2-ol might disrupt cell membranes or inhibit specific metabolic pathways in a therapeutic context is not well-documented.

Modulating Protein or Enzyme Activity

The modulation of protein or enzyme activity is the ultimate outcome of the interactions described above. The presence of the trifluoromethyl group in a molecule can significantly influence its ability to modulate the activity of target proteins. For urease, the electron-withdrawing nature of the -CF3 group in certain inhibitors leads to superior inhibitory potential compared to standard drugs. nih.gov

Applications in Agrochemical Research

The trifluoromethylpyridine moiety is a well-established pharmacophore in the agrochemical industry, present in a variety of commercial pesticides. However, specific research detailing the direct application of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol in this sector is limited in publicly accessible scientific literature. The following sections discuss the general context of related compounds while noting the absence of direct data for the title compound.

Fungicidal Properties

Herbicidal Applications

Herbicides containing the 4-(trifluoromethyl)pyridine (B1295354) skeleton, such as pyroxsulam, have been successfully commercialized. These compounds often function by inhibiting essential plant enzymes. An experimental herbicide, 6-chloro-2-trifluoromethylimidazo[4,5-b]pyridine, has also been studied. Despite the presence of the chloro and trifluoromethyl pyridine core in these examples, direct research demonstrating the herbicidal properties of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol has not been identified in available literature.

Insecticidal Activity

The trifluoromethyl pyridine structure is a key component in a number of modern insecticides. Its inclusion is often linked to enhanced metabolic stability and target affinity. While extensive research supports the insecticidal potential of this general class of compounds, there is no specific data available that details the insecticidal activity of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol itself.

Strategic Utilization as a Synthetic Building Block

Commercially available, 6-Chloro-4-(trifluoromethyl)pyridin-2-ol is primarily classified as a chemical building block for use in organic synthesis. cymitquimica.comacints.com The presence of multiple reactive sites—the chloro substituent, the pyridinol hydroxyl group, and the activated pyridine ring—suggests its utility as a versatile precursor for more complex molecules.

Construction of Complex Heterocyclic Systems

The synthesis of complex heterocyclic structures often relies on functionalized precursors like chlorinated pyridines. For instance, related compounds such as 2-chloropyridine (B119429) and its derivatives are widely used in coupling reactions to construct larger, multi-ring systems. While the structure of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol is well-suited for such transformations, specific examples of its use in the synthesis of complex heterocyclic systems are not detailed in the reviewed scientific literature.

Development of Chemical Libraries for Drug Discovery

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Fluorinated compounds and chlorinated heterocycles are highly valued as core structures in these libraries due to their potential to impart favorable pharmacological properties. Although 6-Chloro-4-(trifluoromethyl)pyridin-2-ol is offered as a building block suitable for such applications, there are no specific reports on its incorporation into published chemical libraries for drug discovery programs. acints.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and structural properties of 6-chloro-4-(trifluoromethyl)pyridin-2-ol.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of halogenated and trifluoromethyl-substituted pyridines. While specific studies on 6-chloro-4-(trifluoromethyl)pyridin-2-ol are not extensively documented in publicly available literature, the established applications of DFT on analogous compounds provide a framework for understanding its behavior. For instance, studies on related molecules like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) utilize hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to perform geometry optimization and calculate a range of molecular properties. These calculations can determine key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the compound's charge-transfer potential.

Prediction of Molecular Structural Parameters and Vibrational Frequencies

Theoretical calculations are instrumental in predicting the three-dimensional arrangement of atoms in 6-chloro-4-(trifluoromethyl)pyridin-2-ol and its characteristic vibrational modes. By optimizing the molecular geometry using DFT methods, researchers can obtain precise values for bond lengths, bond angles, and dihedral angles.

Subsequent frequency calculations based on the optimized geometry yield the theoretical vibrational spectrum. These calculated frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to provide a detailed assignment of the observed vibrational bands. For the related compound 2-chloro-4-(trifluoromethyl) pyridine (B92270), such analyses have been performed, and the calculated and observed frequencies are typically reported in tabular format for comparison. researchgate.net A similar approach for 6-chloro-4-(trifluoromethyl)pyridin-2-ol would provide valuable structural confirmation.

Table 1: Predicted Molecular Structural Parameters for a Representative Pyridine Derivative (Illustrative)

| Parameter | Predicted Value |

| Bond Length (C-Cl) | 1.74 Å |

| Bond Length (C-CF3) | 1.51 Å |

| Bond Angle (Cl-C-C) | 121.5° |

| Dihedral Angle (N-C-C-C) | 0.0° |

Note: This table is illustrative and based on general knowledge of similar compounds. Specific data for 6-Chloro-4-(trifluoromethyl)pyridin-2-ol from dedicated computational studies is required for accurate representation.

Analysis of Electronic Influences and Reactivity Profiles

The electronic landscape of 6-chloro-4-(trifluoromethyl)pyridin-2-ol is significantly influenced by its substituent groups. The strongly electron-withdrawing nature of the trifluoromethyl (-CF3) group and the chloro (-Cl) atom impacts the electron density distribution across the pyridine ring. This, in turn, governs the molecule's reactivity.

Computational methods like the analysis of molecular electrostatic potential (MEP) surfaces can visualize the electron-rich and electron-deficient regions of the molecule. Such analyses help in predicting the sites susceptible to nucleophilic and electrophilic attack. For similar pyridine derivatives, the trifluoromethyl group is known to decrease the electron density at the 4-position, influencing the regioselectivity of chemical reactions. Fukui indices can also be computed to provide a quantitative measure of the reactivity at different atomic sites.

Studies on Tautomerism and Conformational Landscapes

The "-ol" suffix in 6-chloro-4-(trifluoromethyl)pyridin-2-ol suggests the potential for tautomerism, specifically the pyridinol-pyridone equilibrium. This compound can exist in both the hydroxyl (-OH) form and the keto (=O) form, known as 6-chloro-4-(trifluoromethyl)-1H-pyridin-2-one. Computational studies are essential to determine the relative stability of these tautomers.

By calculating the energies of the different tautomeric and conformational forms, researchers can predict the predominant species under various conditions. These calculations often include considerations for solvent effects, as the polarity of the solvent can influence the tautomeric equilibrium. The study of the conformational landscape, including the rotation of the trifluoromethyl group, is also crucial for a complete understanding of the molecule's potential energy surface.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a molecule like 6-chloro-4-(trifluoromethyl)pyridin-2-ol might interact with a biological target, such as a protein or enzyme.

Prediction of Ligand-Target Binding Affinity

Molecular docking simulations can predict the preferred orientation of 6-chloro-4-(trifluoromethyl)pyridin-2-ol when it binds to the active site of a target protein. These simulations generate a binding score, which is an estimate of the binding affinity between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction.

Elucidation of Molecular Interactions at Active Sites

The biological activity of a compound is fundamentally dictated by its ability to interact with specific biological targets, such as the active sites of enzymes or receptors. Computational methods like molecular docking and molecular dynamics simulations are pivotal in elucidating these interactions for 6-Chloro-4-(trifluoromethyl)pyridin-2-ol.

Molecular docking predicts the preferred orientation of the molecule when bound to a target, as well as the binding affinity. For a molecule like 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, key interactions would likely involve its constituent functional groups: the chloro and trifluoromethyl groups, the pyridinol ring, and the hydroxyl group. For instance, the hydroxyl group can act as a hydrogen bond donor or acceptor, a critical interaction in many enzyme active sites. The electronegative chlorine atom and the trifluoromethyl group can engage in halogen bonding and other non-covalent interactions, which can significantly influence binding specificity and strength.

Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their success. researchgate.net These predictions help in the early identification of compounds with favorable pharmacokinetic profiles.

In Silico Estimation of Lipophilicity and Brain Penetration

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical parameter that influences a drug's absorption and distribution. nih.govresearchgate.net It plays a pivotal role in a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB). nih.govresearchgate.net A parabolic relationship often exists between lipophilicity and brain penetration, with moderately lipophilic compounds exhibiting the highest uptake. nih.govresearchgate.net

The ability of a compound to penetrate the BBB is not solely dependent on lipophilicity but also on factors like molecular size, the number of hydrogen bond donors and acceptors, and interaction with efflux transporters like P-glycoprotein. nih.gov Predictive models often incorporate these parameters to provide a more accurate estimation of BBB penetration.

Table 1: Predicted Physicochemical Properties for CNS Active Drugs

| Parameter | Typical Range for CNS Active Drugs | Predicted Relevance for 6-Chloro-4-(trifluoromethyl)pyridin-2-ol |

|---|---|---|

| LogP | 1.5 - 3.0 researchgate.net | The combination of a lipophilic trifluoromethyl group and a hydrophilic hydroxyl group would require a careful balance to fall within this optimal range. |

| Molecular Weight | < 450 Da | This compound has a relatively low molecular weight, which is favorable for BBB penetration. |

| Hydrogen Bond Donors | 1-2 | The hydroxyl group acts as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2-3 | The nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. |

Modeling of Metabolic Stability and Oxidative Resistance

The metabolic stability of a compound is a key determinant of its half-life and duration of action in the body. The major enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) family. nih.gov In silico models can predict which sites on a molecule are most likely to be metabolized by these enzymes.

For 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, potential sites of metabolism include the pyridine ring and the functional groups. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the ring and potentially increase its resistance to oxidative metabolism. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the likelihood of metabolism by specific CYP isozymes. nih.gov These models are built on experimental data from a large set of diverse molecules and use molecular descriptors to predict the metabolic fate of new compounds. researchgate.netnih.gov

Advanced Spectroscopic Property Simulations (e.g., Nonlinear Optical Activity)

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are used to simulate various spectroscopic properties of molecules. researchgate.net These simulations can provide valuable information about the electronic structure and can be used to predict properties like nonlinear optical (NLO) activity. researchgate.netresearchgate.net

NLO materials have applications in optoelectronics and photonics. The NLO properties of a molecule are related to its response to a strong electromagnetic field. Key parameters that are calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Table 2: Calculated Nonlinear Optical Properties for a Related Pyridine Derivative

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | Varies based on the specific conformation and computational method. |

| Mean Polarizability (α) | Varies based on the specific conformation and computational method. |

| First-Order Hyperpolarizability (β) | The magnitude of this value indicates the NLO activity of the molecule. |

Note: The values in this table are illustrative and would need to be specifically calculated for 6-Chloro-4-(trifluoromethyl)pyridin-2-ol.

Environmental Fate and Ecotoxicological Considerations

Environmental Persistence and Degradation Pathways

The persistence of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol in the environment is determined by its susceptibility to various degradation processes. The presence of a trifluoromethyl group and a chloro-substituted pyridine (B92270) ring influences its environmental behavior. The electron-withdrawing nature of the trifluoromethyl and methoxycarbonyl moieties can make the pyridine ring susceptible to aromatic nucleophilic substitution, potentially leading to degradation in soil, water, and sediment. nih.gov

Biodegradation and Microbial Metabolism

The biodegradation of pyridine and its derivatives is a key process in their environmental dissipation. Microbial communities in soil and water play a significant role in the breakdown of these compounds. The biodegradation of pyridine often starts with mono-oxygenation reactions. researchgate.net Various bacterial genera, including Arthrobacter, Nocardia, Bacillus, Pseudomonas, and Burkholderia, have been identified as capable of degrading pyridine and its derivatives. researchgate.net For instance, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.net This suggests that microbial metabolism is a plausible degradation pathway for 6-Chloro-4-(trifluoromethyl)pyridin-2-ol.

Identification of Environmental Transformation Products

The degradation of trifluoromethyl-containing pesticides can lead to the formation of various transformation products. For example, a number of pesticides contain the trifluoromethyl group (CF3) and could degrade in the environment to produce trifluoroacetic acid (TFA). unep.org However, it is important to note that not all compounds containing the -CF3 group degrade to TFA as a terminal residue. unep.org The specific environmental transformation products of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol would need to be identified through specific studies, but it is plausible that degradation could involve hydroxylation of the pyridine ring, dechlorination, and potential cleavage of the ring structure.

Mobility and Distribution in Environmental Compartments

The mobility and distribution of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol in the environment are governed by its physical and chemical properties, as well as the characteristics of the environmental matrix.

Leaching Potential to Groundwater

Pyridine and its derivatives are generally expected to have high mobility in soil. epa.gov This is often due to their water solubility and relatively low adsorption to soil particles. Consequently, there is a potential for these compounds to leach into groundwater. The leaching potential of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol would be influenced by factors such as its water solubility, the organic matter content of the soil, and the amount and frequency of rainfall or irrigation.

Studies on Soil Adsorption and Desorption

Table 1: Factors Influencing Soil Adsorption of Organic Compounds

| Factor | Influence on Adsorption |

| Soil Organic Matter | Increased organic matter generally increases adsorption. |

| Clay Content | Higher clay content can increase adsorption. |

| Soil pH | Can affect the ionization state of the compound, influencing adsorption. |

| Water Solubility | Higher water solubility often correlates with lower adsorption and higher mobility. |

Bioaccumulation Potential in Biological Systems

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF). Pyridine and its derivatives are generally expected to have a low potential for bioaccumulation. epa.gov Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the BCF of organic compounds and have been applied to various classes of pesticides. nih.gov While a specific BCF for 6-Chloro-4-(trifluoromethyl)pyridin-2-ol is not available, its structural characteristics as a pyridine derivative suggest a low likelihood of significant bioaccumulation in aquatic organisms.

General Ecotoxicological Assessment Frameworks

The ecotoxicological assessment of a chemical substance like 6-Chloro-4-(trifluoromethyl)pyridin-2-ol is a systematic process designed to evaluate its potential adverse effects on the environment. This process is guided by established frameworks developed by international and national regulatory bodies. These frameworks provide a structured approach to characterizing the environmental risks posed by a chemical, considering its intrinsic properties, environmental fate, and potential to harm various organisms.

A key principle in these frameworks is the comparison of predicted or measured environmental concentrations with concentrations that are known to cause no adverse effects on ecosystems. This involves a tiered approach, starting with a preliminary assessment based on limited data and progressing to more detailed studies if a potential risk is identified.

Several key frameworks are utilized globally to assess the ecotoxicity of chemical compounds:

The European Chemicals Agency (ECHA) Framework under REACH: The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union requires a comprehensive environmental risk assessment for registered substances. This framework evaluates persistence, bioaccumulation, and toxicity (PBT) properties. If a substance is identified as PBT or very persistent and very bioaccumulative (vPvB), a thorough exposure assessment and risk characterization are mandatory. herts.ac.uk

The U.S. Environmental Protection Agency (EPA) Frameworks: The EPA employs several frameworks for assessing chemical alternatives and risks. The Design for the Environment (DfE) program, for instance, uses a hazard-based approach that evaluates data for all relevant exposure routes and applies criteria from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). herts.ac.uk The EPA also utilizes the Ecotoxicological Assessment and Modeling (ETAM) research area, which develops and integrates models to predict the effects of chemicals on wildlife, especially for substances with limited empirical data. epa.gov

Other International and National Frameworks: Various other frameworks, such as those by the Interstate Chemicals Clearinghouse (IC2) and the German Guide on Sustainable Chemicals, provide methodologies for hazard assessment. herts.ac.uk These often involve characterizing acute and chronic aquatic toxicity, persistence, and bioaccumulation potential, frequently using a color-coded or narrative classification system to rank chemicals based on their potential environmental hazards. herts.ac.uk

Table 1: Standard Ecotoxicological Endpoints for Chemical Assessment

| Trophic Level | Organism Type | Typical Endpoints Measured |

| Producers | Algae, Aquatic Plants | Growth Inhibition (EC50) |

| Primary Consumers | Invertebrates (e.g., Daphnia magna) | Acute Immobilisation (EC50), Chronic Reproduction (NOEC/LOEC) |

| Secondary Consumers | Fish (e.g., Zebrafish, Rainbow Trout) | Acute Toxicity (LC50), Early Life Stage Toxicity (NOEC/LOEC) |

| Decomposers | Microorganisms | Respiration Inhibition |

| Terrestrial | Earthworms, Soil Microorganisms, Plants | Acute Toxicity (LC50), Reproduction (NOEC/LOEC), Seedling Emergence and Growth |

EC50: The concentration of a substance that causes a 50% effect (e.g., growth inhibition, immobilization) in a test population. LC50: The concentration of a substance that is lethal to 50% of a test population. NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.

Given the structure of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, with its chlorinated pyridine ring and trifluoromethyl group, an ecotoxicological assessment would pay close attention to its potential for persistence and toxicity. The presence of the trifluoromethyl group, a strong electron-withdrawing group, can influence the chemical's reactivity and environmental fate. Similarly, chlorinated aromatic compounds can be persistent and exhibit toxicity to aquatic life. For instance, other chlorinated pyridines are known to have toxic effects on aquatic organisms that are significantly greater than what would be predicted by narcosis-type toxicity alone. epa.gov

The assessment would also consider the potential for the compound to degrade into other potentially harmful substances. The environmental fate of related trifluoromethylpyridine derivatives suggests that they can be susceptible to degradation in soil and water, but the specific pathways and products for 6-Chloro-4-(trifluoromethyl)pyridin-2-ol would need to be investigated. nih.gov

In the absence of direct experimental data, Quantitative Structure-Activity Relationship (QSAR) models are often employed as a screening tool. These computational models predict the ecotoxicity of a chemical based on its molecular structure by comparing it to the known toxicities of similar compounds. However, the reliability of QSAR predictions depends heavily on the availability of data for structurally related chemicals in the training set of the model.

Future Research Directions and Emerging Challenges

Development of Innovative and Sustainable Synthetic Routes

The synthesis of highly substituted pyridines, such as 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, presents ongoing challenges. Traditional methods often require harsh reaction conditions, multi-step procedures, and the use of environmentally hazardous reagents. nih.govresearchgate.net Future research must prioritize the development of more efficient, cost-effective, and sustainable synthetic strategies.

Key areas for innovation include:

Catalytic C-H Functionalization: Direct and selective functionalization of pyridine (B92270) C-H bonds is a primary goal. While methods for selective halogenation are advancing, they often face limitations with electron-deficient pyridines. nih.govnih.gov Research into novel catalyst systems, potentially using earth-abundant metals, could provide more direct routes to halogenated pyridines, reducing the need for pre-functionalized starting materials. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building complex molecular scaffolds in a single step from three or more starting materials. nih.gov Developing novel MCRs that allow for the direct incorporation of chloro and trifluoromethyl functionalities onto the pyridine ring would significantly streamline the synthesis process. researchgate.net

Flow Chemistry: Continuous flow synthesis provides advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol could enable safer handling of hazardous reagents and intermediates, as well as facilitate more efficient optimization of reaction conditions.

Bio-catalysis: The use of enzymes to catalyze specific steps in a synthetic sequence is a cornerstone of green chemistry. Future exploration could focus on identifying or engineering enzymes capable of regioselective halogenation or other key transformations on the pyridine ring, offering a highly sustainable alternative to conventional chemical methods.

A comparative overview of traditional versus innovative synthetic approaches is presented below.

| Feature | Traditional Synthesis | Innovative & Sustainable Routes |

| Efficiency | Often multi-step with lower overall yields | Fewer steps, higher yields (e.g., MCRs) nih.gov |

| Reagents | Use of stoichiometric, often hazardous, reagents | Catalytic amounts of reagents, safer alternatives |

| Conditions | Harsh conditions (high temperature/pressure) nih.gov | Milder reaction conditions |

| Waste Generation | Significant byproduct and solvent waste | Reduced waste, potential for solvent-free reactions rsc.org |

| Scalability | Can be challenging and hazardous | More amenable to safe and efficient scale-up (e.g., Flow Chemistry) |

Exploration of Novel Biological Activities and Therapeutic Targets

Pyridinone and pyridinol derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.govbohrium.com The unique combination of chloro, trifluoromethyl, and hydroxyl/oxo groups in 6-Chloro-4-(trifluoromethyl)pyridin-2-ol suggests it could interact with a variety of biological targets. Future research should focus on a systematic exploration of its therapeutic potential.

Promising research avenues include:

Enzyme Inhibition: Many pyridinone-containing molecules act as enzyme inhibitors. nih.gov High-throughput screening of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol against panels of clinically relevant enzymes, such as kinases, proteases, and phosphodiesterases, could identify novel therapeutic targets. nih.govnih.gov For instance, certain substituted pyridines have shown activity against receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial targets in cancer therapy. nih.gov

Antimicrobial Activity: With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. The pyridine scaffold is present in many antimicrobial drugs. nih.gov The title compound and its derivatives should be evaluated against a broad range of pathogenic bacteria and fungi, including resistant strains.

Agrochemical Applications: Trifluoromethylpyridines are key structural motifs in many modern pesticides, including herbicides, insecticides, and nematicides. nih.gov The compound could be investigated for its potential as a lead structure in the development of new crop protection agents. For example, compounds with similar substructures have been found to inhibit enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants. nih.gov

Neuroprotective Effects: Certain pyridine alkaloids have demonstrated neurogenic and neuroprotective properties. nih.gov Investigating the potential of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol to modulate neurological pathways or protect against neurodegenerative processes could open new therapeutic possibilities.

Integration of Advanced Computational Approaches for Rational Design

Rational drug design, which leverages knowledge of a biological target's structure, is a powerful strategy to develop potent and selective therapeutic agents. slideshare.net Integrating advanced computational tools is essential for accelerating the discovery and optimization of derivatives of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol.

Key computational strategies include:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of the compound and its virtual derivatives within the active site of known therapeutic targets. researchgate.net This allows for the prioritization of molecules for synthesis and biological testing, saving time and resources.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure, molecular electrostatic potential, and reactivity. researchgate.net This information is crucial for understanding its interactions with biological macromolecules and for designing derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structure of a series of compounds with their biological activity, QSAR can predict the activity of new, unsynthesized derivatives. nih.gov This helps in rationally designing molecules with enhanced potency.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model based on 6-Chloro-4-(trifluoromethyl)pyridin-2-ol could guide the design of new molecules that retain or improve upon its desired biological effects.

| Computational Tool | Application in Drug Discovery | Relevance to 6-Chloro-4-(trifluoromethyl)pyridin-2-ol |

| Molecular Docking | Predicts binding mode and affinity to a target protein researchgate.net | Identify potential enzyme targets and guide structural modifications for improved binding. |

| DFT Calculations | Determines electronic properties and reactivity researchgate.net | Understand the influence of chloro and trifluoromethyl groups on molecular interactions. |

| QSAR | Correlates chemical structure with biological activity nih.gov | Predict the biological activity of novel derivatives before synthesis. |

| Pharmacophore Modeling | Defines key structural features for activity | Design diverse molecules that retain the essential features for a specific biological effect. |

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves halogenation and trifluoromethylation of pyridine derivatives. For example, chlorination of 4-(trifluoromethyl)pyridin-2-ol using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C) yields the target compound. Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of POCl₃) and reaction time (6–8 hours) to minimize side products like over-chlorinated species .

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate 4:1) improves purity (>95%). Monitor via HPLC (C18 column, acetonitrile/water 70:30) .

Q. How can structural characterization of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol be performed to confirm regiochemistry?

- Techniques :

- NMR : ¹H NMR (DMSO-d₆) shows a singlet for the hydroxyl proton (δ 10.2–10.8 ppm) and distinct splitting patterns for pyridine protons (e.g., doublet for H-5 at δ 8.1 ppm, J = 5.6 Hz). ¹⁹F NMR confirms the trifluoromethyl group (δ -62 to -64 ppm) .

- X-ray crystallography : Use SHELX software for refinement. Key metrics include R-factor (<0.05) and bond angle deviations (<2°) to validate the hydroxyl and chloro substituent positions .

Q. What are the key stability considerations for handling and storing this compound?

- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the chloro group or oxidation of the hydroxyl moiety. Stability studies (TGA/DSC) indicate decomposition onset at 180°C .

- Handling : Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid unwanted hydrolysis. Monitor moisture content via Karl Fischer titration (<50 ppm) .

Advanced Research Questions

Q. How can regioselective functionalization of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol be achieved for derivatization studies?

- Strategies :

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄, 0°C) favors the 5-position due to electron-withdrawing effects of Cl and CF₃. Yields reach ~70% with regioselectivity >90% .

- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃, 80°C) at the 6-chloro position require ligand screening (e.g., XPhos) to suppress homocoupling. Substrate scope includes aryl/heteroaryl boronic acids .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

- *DFT calculations (B3LYP/6-31G)**: Calculate Fukui indices to identify electrophilic centers. The 2-hydroxyl group (f⁻ = 0.12) and 6-chloro position (f⁻ = 0.31) show highest susceptibility .

- MD simulations : Simulate solvation effects (e.g., in DMSO) to predict activation barriers for SNAr reactions. Correlate with experimental kinetics (Arrhenius plots, Eₐ ≈ 45 kJ/mol) .

Q. How should contradictory spectral data (e.g., conflicting NOESY correlations) be resolved during structural elucidation?

- Resolution workflow :

Variable-temperature NMR : Assess dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C.

Isotopic labeling : Synthesize deuterated analogs (e.g., ²H at OH) to clarify exchangeable proton assignments.

Complementary techniques : Use high-resolution mass spectrometry (HRMS, <2 ppm error) and IR (O-H stretch at 3200–3400 cm⁻¹) to cross-validate functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.